molecular formula C12H15FN2S B5861736 N-(3-fluorophenyl)piperidine-1-carbothioamide

N-(3-fluorophenyl)piperidine-1-carbothioamide

Cat. No.: B5861736
M. Wt: 238.33 g/mol
InChI Key: MGYWRHOEYMOXBT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)piperidine-1-carbothioamide: is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3-fluorophenyl group and a carbothioamide functional group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)piperidine-1-carbothioamide typically involves the reaction of 3-fluoroaniline with piperidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)piperidine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, potentially improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)piperidine-1-carbothioamide
  • N-(3-bromophenyl)piperidine-1-carbothioamide
  • N-(3-methylphenyl)piperidine-1-carbothioamide

Uniqueness

N-(3-fluorophenyl)piperidine-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

N-(3-fluorophenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2S/c13-10-5-4-6-11(9-10)14-12(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWRHOEYMOXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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